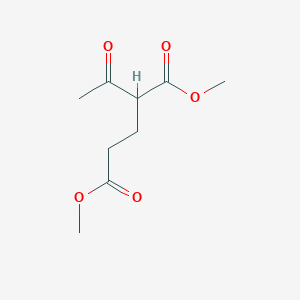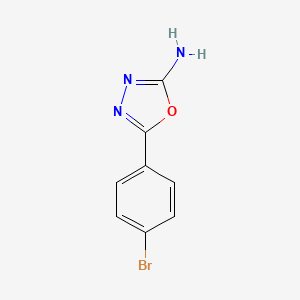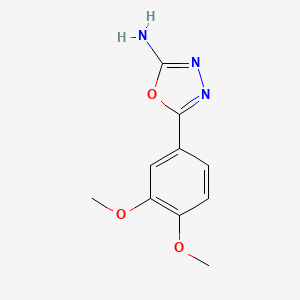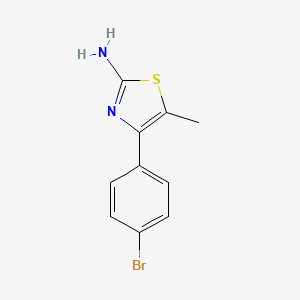
2-Amino-4-(4-Bromphenyl)-5-methylthiazol
Übersicht
Beschreibung
2-Amino-4-(4-bromophenyl)-5-methylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(4-bromophenyl)-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
Target of Action
2-Amino-4-(4-bromophenyl)-5-methylthiazole primarily targets microbial and cancer cells. It has shown significant antimicrobial activity against various pathogenic bacteria and fungi, as well as anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .
Mode of Action
The compound interacts with its targets by binding to specific proteins and enzymes within the microbial and cancer cells. This binding disrupts essential cellular processes such as DNA replication, protein synthesis, and cell division. In cancer cells, it may also interfere with hormone receptors, inhibiting cell proliferation and inducing apoptosis .
Biochemical Pathways
2-Amino-4-(4-bromophenyl)-5-methylthiazole affects several biochemical pathways. In microbial cells, it disrupts the synthesis of nucleic acids and proteins, leading to cell death. In cancer cells, it interferes with signaling pathways that regulate cell growth and survival, such as the estrogen receptor pathway in breast cancer cells. This disruption leads to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The pharmacokinetics of 2-Amino-4-(4-bromophenyl)-5-methylthiazole involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, reaching effective concentrations at the target sites. It undergoes metabolic transformation in the liver, and its metabolites are excreted primarily through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the action of 2-Amino-4-(4-bromophenyl)-5-methylthiazole results in the inhibition of essential cellular processes in microbial and cancer cells. This leads to cell death and a reduction in the proliferation of cancer cells. At the cellular level, the compound induces apoptosis in cancer cells and disrupts the integrity of microbial cell membranes, leading to their destruction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Amino-4-(4-bromophenyl)-5-methylthiazole. For instance, the compound may be more stable and effective in slightly acidic environments, which are common in infected or cancerous tissues. Additionally, the presence of certain enzymes or metabolic products can enhance or inhibit its activity .
This comprehensive overview highlights the multifaceted mechanism of action of 2-Amino-4-(4-bromophenyl)-5-methylthiazole, emphasizing its potential as a therapeutic agent against microbial infections and cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-bromophenyl)-5-methylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-4-(4-bromophenyl)-5-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
- Substituted thiazoles with various functional groups.
- Oxidized or reduced thiazole derivatives.
- Biaryl compounds formed through coupling reactions .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-bromophenol: Shares the bromophenyl group but lacks the thiazole ring.
2-Amino-5-bromothiazole: Similar thiazole structure but with different substitution patterns.
Uniqueness: 2-Amino-4-(4-bromophenyl)-5-methylthiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSZADQFOHESKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352039 | |
| Record name | 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65705-44-4 | |
| Record name | 4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(4-bromophenyl)-5-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


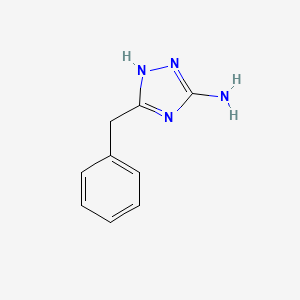

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)
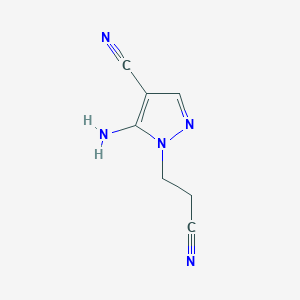

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)
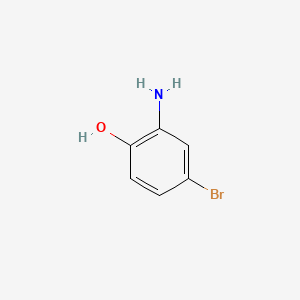
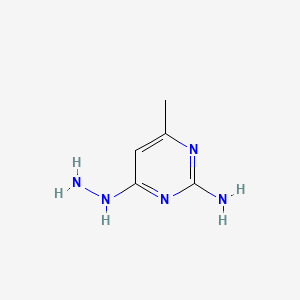

![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)
